molecular formula C12H10N2O2 B11888073 6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid

6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid

Katalognummer: B11888073
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: YBKZOCVCMLQLBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry, catalysis, and material science. This compound features a carboxylic acid group at the 2’ position and a methyl group at the 6’ position, which can influence its chemical reactivity and coordination properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses aryl zinc halides and suitable coupling partners under mild conditions . The reaction conditions often involve palladium catalysts and can tolerate various functional groups, making it a versatile approach.

Another method is the Suzuki coupling, which also employs palladium catalysts but uses boronic acids as coupling partners . This method is known for its high yields and mild reaction conditions.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid, often involves large-scale coupling reactions using automated reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness. Electrochemical methods are also explored for their potential to offer cleaner and more sustainable production routes .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wirkmechanismus

The mechanism of action of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like hydrogenation, oxidation, and polymerization. The molecular targets include metal centers, and the pathways involve coordination bonds and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of both a methyl group and a carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in various fields .

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

6-methyl-4-pyridin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-6-9(7-11(14-8)12(15)16)10-4-2-3-5-13-10/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

YBKZOCVCMLQLBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)C(=O)O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.